molecular formula C11H12N2O6 B15285560 1-[3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-ethynyl-pyrimidine-2,4-dione

1-[3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-ethynyl-pyrimidine-2,4-dione

Cat. No.: B15285560
M. Wt: 268.22 g/mol
InChI Key: QCWBIPKYTBFWHH-UHFFFAOYSA-N
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Description

1-[3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-ethynyl-pyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring and a pyrimidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-ethynyl-pyrimidine-2,4-dione involves multiple steps, including the formation of the tetrahydrofuran ring and the pyrimidine ring. The synthetic route typically starts with the preparation of the tetrahydrofuran ring through a series of reactions involving dihydroxy compounds and hydroxymethyl groups. The pyrimidine ring is then introduced through cyclization reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity .

Chemical Reactions Analysis

1-[3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-ethynyl-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-ethynyl-pyrimidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and viral infections.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-ethynyl-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. It may also interact with DNA and RNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

1-[3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-ethynyl-pyrimidine-2,4-dione can be compared with other similar compounds, such as:

  • 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione
  • 1-((2R,3S,4R,5R)-3-Fluoro-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

These compounds share structural similarities but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its ethynyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6/c1-2-5-3-13(11(18)12-9(5)17)10-8(16)7(15)6(4-14)19-10/h1,3,6-8,10,14-16H,4H2,(H,12,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWBIPKYTBFWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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